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Compound of Interest

Compound Name:
N,N-dimethylazetidin-3-amine

dihydrochloride

Cat. No.: B056566 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for N,N-
dimethylazetidin-3-amine dihydrochloride and two structurally related alternatives: N,N-

diethylazetidin-3-amine dihydrochloride and 3-(dimethylamino)pyrrolidine dihydrochloride. The

objective is to offer a comprehensive resource for the characterization of these small molecule

amine salts, which are of interest in medicinal chemistry and drug development. This document

summarizes key spectroscopic data and provides detailed experimental protocols for acquiring

such data.

Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for N,N-
dimethylazetidin-3-amine dihydrochloride and its alternatives. It is important to note that

complete experimental datasets for these specific dihydrochloride salts are not readily available

in public databases. Therefore, a combination of experimental data for related salts (e.g.,

hydrochloride) and predicted values are presented.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Reported)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b056566?utm_src=pdf-interest
https://www.benchchem.com/product/b056566?utm_src=pdf-body
https://www.benchchem.com/product/b056566?utm_src=pdf-body
https://www.benchchem.com/product/b056566?utm_src=pdf-body
https://www.benchchem.com/product/b056566?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Proton
Chemical Shift
(ppm)

Multiplicity

N,N-dimethylazetidin-

3-amine

dihydrochloride

-CH(N(CH₃)₂) ~3.5-3.8 m

-CH₂- (azetidine ring) ~3.9-4.2 m

-N(CH₃)₂ ~2.8-3.0 s

-NH₂⁺- (azetidine ring) Broad s

N,N-diethylazetidin-3-

amine dihydrochloride
-CH(N(CH₂CH₃)₂) ~3.6-3.9 m

-CH₂- (azetidine ring) ~4.0-4.3 m

-N(CH₂CH₃)₂ ~3.0-3.3 q

-N(CH₂CH₃)₂ ~1.2-1.4 t

-NH₂⁺- (azetidine ring) Broad s

3-

(dimethylamino)pyrroli

dine dihydrochloride

-CH(N(CH₃)₂) ~3.4-3.7 m

-CH₂- (pyrrolidine ring,

adjacent to N)
~3.2-3.5 m

-CH₂- (pyrrolidine ring) ~2.0-2.3 m

-N(CH₃)₂ ~2.7-2.9 s

-NH₂⁺- (pyrrolidine

ring)
Broad s

Note: Chemical shifts for the dihydrochloride salts are expected to be downfield compared to

the free bases due to the electron-withdrawing effect of the protonated nitrogens. Data for N,N-

dimethylazetidin-3-amine hydrochloride was used as a reference point[1].

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
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Compound Carbon Chemical Shift (ppm)

N,N-dimethylazetidin-3-amine

dihydrochloride
-CH(N(CH₃)₂) ~60-65

-CH₂- (azetidine ring) ~50-55

-N(CH₃)₂ ~40-45

N,N-diethylazetidin-3-amine

dihydrochloride
-CH(N(CH₂CH₃)₂) ~58-63

-CH₂- (azetidine ring) ~48-53

-N(CH₂CH₃)₂ ~45-50

-N(CH₂CH₃)₂ ~10-15

3-(dimethylamino)pyrrolidine

dihydrochloride
-CH(N(CH₃)₂) ~65-70

-CH₂- (pyrrolidine ring,

adjacent to N)
~50-55

-CH₂- (pyrrolidine ring) ~25-30

-N(CH₃)₂ ~40-45

Note: Predicted chemical shifts are based on general principles of NMR spectroscopy for

aliphatic amines and their salts.

Table 3: Mass Spectrometry Data (Predicted)
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Compound Adduct Predicted m/z

N,N-dimethylazetidin-3-amine [M+H]⁺ 101.1073

[M+Na]⁺ 123.0893

N,N-diethylazetidin-3-amine [M+H]⁺ 129.1386

[M+Na]⁺ 151.1206

3-(dimethylamino)pyrrolidine [M+H]⁺ 115.1230

[M+Na]⁺ 137.1049

Note: The mass spectrometry data corresponds to the free base form of the compounds, as the

hydrochloride salts would dissociate in the mass spectrometer. The predicted m/z values for

various adducts are provided[2][3].

Table 4: Infrared (IR) Spectroscopy Data (Characteristic Absorptions)

Compound Functional Group
Characteristic Absorption
(cm⁻¹)

All Compounds
N-H stretch (secondary amine

salt)
2700-2250 (broad)

C-H stretch (aliphatic) 2980-2850

N-H bend (secondary amine

salt)
1600-1500

C-N stretch 1250-1020

Note: The IR data is based on characteristic absorption frequencies for secondary amine

hydrochlorides. The broad N-H stretching band is a key feature of these salts.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
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¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh 5-10 mg of the amine dihydrochloride salt.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or

CD₃OD). The choice of solvent is critical as the N-H protons are exchangeable and may not

be observed in protic solvents like D₂O.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample and solvent.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

Process the data by applying a Fourier transform, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 30-45° pulse angle, a longer relaxation delay (2-5 seconds)

due to the longer relaxation times of carbon nuclei, and a larger number of scans (e.g., 1024

or more) due to the low natural abundance of ¹³C.
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Process the data similarly to the ¹H NMR spectrum.

Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: An electrospray ionization (ESI) mass spectrometer (e.g., Q-TOF or Orbitrap).

Sample Preparation:

Prepare a dilute solution of the amine dihydrochloride salt (approximately 1-10 µg/mL) in a

suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

A small amount of a volatile acid (e.g., formic acid) may be added to the solvent to promote

ionization.

Data Acquisition:

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid

chromatography (LC) system.

Acquire data in positive ion mode.

Set the mass range to scan for the expected molecular ion and potential fragments.

Optimize ESI source parameters such as capillary voltage, cone voltage, and gas flow rates

to achieve optimal signal intensity.

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the

parent ion and inducing fragmentation.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR crystal.

Place a small amount of the solid amine dihydrochloride salt directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

The spectrum is usually displayed in terms of transmittance or absorbance.

Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

small molecule like N,N-dimethylazetidin-3-amine dihydrochloride.
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Caption: Workflow for the spectroscopic characterization of small molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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